molecular formula C21H16N4OS B4631117 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-1,3-thiazol-2-ylacrylamide

3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-1,3-thiazol-2-ylacrylamide

Cat. No. B4631117
M. Wt: 372.4 g/mol
InChI Key: ALBXJBTWBRBMQX-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to "3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-1,3-thiazol-2-ylacrylamide" involves multi-step organic reactions, starting from basic building blocks such as diphenylamine and acryloyl chloride. These compounds are typically synthesized through a series of reactions including condensation, cyclization, and amide formation, yielding a variety of derivatives with different substituents attached to the core structure (Li et al., 2012).

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel heterocyclic compounds, such as pyrazoles and thiazoles, have been synthesized using similar structures. These compounds are of interest due to their unique chemical properties and potential applications in various fields, including medicinal chemistry (Shawali et al., 2002).

Antimicrobial Applications

  • Some derivatives of this compound have shown promising cytotoxic activity against certain cell lines, indicating their potential use in developing new antimicrobial agents (Mohareb & Ibrahim, 2022).
  • Research on pyrazoline derivatives, which are structurally similar, has demonstrated significant antibacterial activity, especially against certain strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Photophysical Properties

  • Studies on pyrazoline derivatives have also explored their photophysical properties, such as absorption, emission, and fluorescence quantum yield, in different solvents. This research is crucial for the development of fluorescent chemosensors and other photophysical applications (Khan, 2020).

Potential for Drug Discovery

  • Some derivatives have shown platelet antiaggregating activity, as well as moderate antihypertensive, local anesthetic, analgesic, and antiinflammatory activities, suggesting potential applications in drug discovery (Bondavalli et al., 1992).

properties

IUPAC Name

(Z)-3-(1,3-diphenylpyrazol-4-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4OS/c26-19(23-21-22-13-14-27-21)12-11-17-15-25(18-9-5-2-6-10-18)24-20(17)16-7-3-1-4-8-16/h1-15H,(H,22,23,26)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBXJBTWBRBMQX-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)NC3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-1,3-thiazol-2-ylacrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-1,3-thiazol-2-ylacrylamide
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3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-1,3-thiazol-2-ylacrylamide
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3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-1,3-thiazol-2-ylacrylamide
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3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-1,3-thiazol-2-ylacrylamide
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3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-1,3-thiazol-2-ylacrylamide
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3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-1,3-thiazol-2-ylacrylamide

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